molecular formula C15H13N3 B596857 3-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine CAS No. 1269293-95-9

3-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine

Cat. No.: B596857
CAS No.: 1269293-95-9
M. Wt: 235.29
InChI Key: WSNVPXJRJNDVBZ-UHFFFAOYSA-N
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Description

3-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a pyrazole moiety substituted with a p-tolyl group (a methyl-substituted phenyl ring). This structure combines aromatic π-systems with nitrogen-rich heterocycles, making it relevant in coordination chemistry, materials science, and pharmaceutical research.

Properties

CAS No.

1269293-95-9

Molecular Formula

C15H13N3

Molecular Weight

235.29

IUPAC Name

3-[2-(4-methylphenyl)pyrazol-3-yl]pyridine

InChI

InChI=1S/C15H13N3/c1-12-4-6-14(7-5-12)18-15(8-10-17-18)13-3-2-9-16-11-13/h2-11H,1H3

InChI Key

WSNVPXJRJNDVBZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=CC=N2)C3=CN=CC=C3

Synonyms

3-(1-p-tolyl-1H-pyrazol-5-yl)pyridine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The p-tolyl group in the target compound can be replaced with other substituents, altering electronic and steric properties. Key analogs include:

Compound Name Substituent Electronic Effect CAS Number Key Properties/Applications
3-(1-(p-Tolyl)-1H-pyrazol-5-yl)pyridine 4-Methylphenyl Electron-donating - Enhanced stability, ligand in metal complexes
3-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)pyridine 4-Fluorophenyl Weakly electron-withdrawing 1245772-21-7 Potential biological activity
3-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)pyridine 4-Chlorophenyl Electron-withdrawing 1269294-23-6 Increased acidity, coordination versatility
3-(1-(4-Nitrophenyl)-1H-pyrazol-5-yl)pyridine 4-Nitrophenyl Strongly electron-withdrawing 1269291-88-4 Likely redox-active, applications in catalysis

Key Findings :

  • Electron-donating groups (e.g., p-tolyl) increase electron density on the pyrazole ring, improving stability and metal-binding affinity.
  • Electron-withdrawing groups (e.g., nitro, chloro) enhance acidity of the pyrazole N–H bond, facilitating deprotonation and coordination to metals. This is critical in designing catalysts or sensors .
Heterocyclic Core Modifications

Variations in the pyridine-pyrazole backbone include:

Compound Name Core Structure Key Features Applications
2-(1H-Pyrazol-5-yl)pyridine Simpler pyrazole-pyridine Minimal steric hindrance Ligand in small-molecule catalysis
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Fused triazole-pyrimidine Rigid, planar structure Pharmaceutical lead compounds
3-(1H-Tetrazol-5-yl)pyridinium nitrate Tetrazole-pyridine hybrid High nitrogen content, ionic character Metal-organic frameworks (MOFs)

Key Findings :

  • Fused heterocycles (e.g., pyrazolotriazolopyrimidines) exhibit rigid geometries, enhancing binding specificity in biological targets .
  • Tetrazole derivatives display multiple coordination modes, enabling diverse MOF architectures .
Functional Group Additions

Functionalization of the pyridine or pyrazole rings further diversifies properties:

Compound Name Functional Group Impact Reference
3-(Chloromethyl)-2-(1-(2,2,2-trifluoropropyl)-1H-pyrazol-5-yl)pyridine Chloromethyl Reactive site for nucleophilic substitution
BIRB796 (N-[3-(tert-butyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N’-urea) Urea moiety Kinase inhibition, pharmaceutical use
3-(3-Phenyl-1H-1,2,4-triazol-5-yl)pyridine Triazole Enhanced metal chelation

Key Findings :

  • Chloromethyl groups introduce reactivity for further derivatization, useful in drug discovery .

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